![molecular formula C11H12N2O3 B3032047 2-Pentanone, 4-[(4-nitrophenyl)imino]- CAS No. 100060-84-2](/img/structure/B3032047.png)
2-Pentanone, 4-[(4-nitrophenyl)imino]-
Overview
Description
“2-Pentanone, 4-[(4-nitrophenyl)imino]-” is a chemical compound with the linear formula C11H12N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Pentanone, 4-[(4-nitrophenyl)imino]-” is represented by the linear formula C11H12N2O3 . The molecular weight of this compound is 220.23 .Scientific Research Applications
Molecular Structure and Properties
- The crystal structure of a related compound, 3-Pentanone 2,4-dinitrophenylhydrazone, was studied to understand its molecular arrangement and intramolecular interactions. The study revealed a nearly planar structure with significant π–π stacking and weak intermolecular hydrogen bonding, highlighting its potential in material science applications (Lu-feng Xu et al., 2008).
Theoretical and Computational Chemistry
- Ab initio research on Schiff base 4-[(2-Hydroxyphenyl)Imino]-2-Pentanone provided insights into its geometry, electron structure, and spectroscopic properties. The study concluded that the imine-enol form is more stable than the enamine-ketone form, which has implications for the design and synthesis of organic ligands (Y. Hai, 2001).
Synthesis and Application in Coordination Chemistry
- A study on the synthesis and antibacterial properties of a tridentate Schiff base ligand and its Cobalt(III) complex provided insights into their crystal structures and potential antimicrobial applications. The study found that the Schiff base ligand and its complex exhibit significant antimicrobial activity against various human pathogens (M. Salehi et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-(4-nitrophenyl)iminopentan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(7-9(2)14)12-10-3-5-11(6-4-10)13(15)16/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBUYZVBVBGNPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303852 | |
Record name | 2-Pentanone, 4-[(4-nitrophenyl)imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 4-[(4-nitrophenyl)imino]- | |
CAS RN |
100060-84-2 | |
Record name | 2-Pentanone, 4-[(4-nitrophenyl)imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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